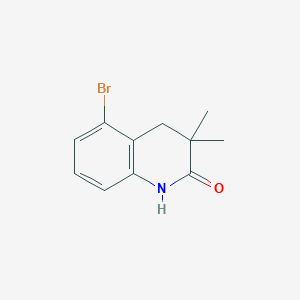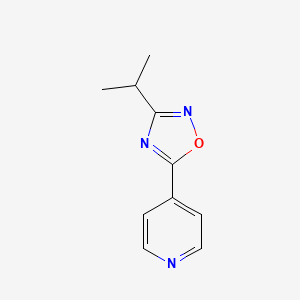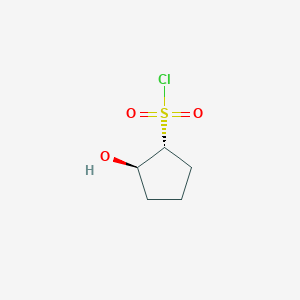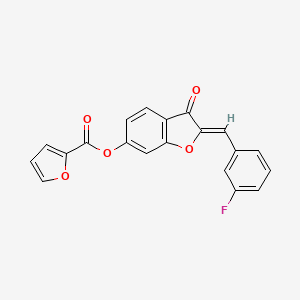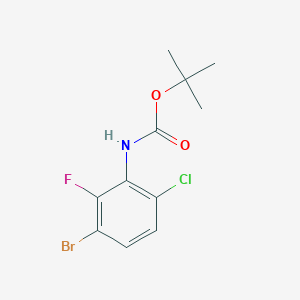
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as AZD4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in a variety of human diseases, including cancer and skeletal disorders.
Wirkmechanismus
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of FGFR tyrosine kinases, which are key components of the FGFR signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the pathogenesis of various human diseases, including cancer and skeletal disorders. By inhibiting FGFR activity, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can disrupt the aberrant signaling that contributes to disease progression.
Biochemical and Physiological Effects:
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to have potent inhibitory activity against FGFR1-3, with IC50 values in the low nanomolar range. In cancer cells with aberrant FGFR signaling, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can induce cell cycle arrest, apoptosis, and senescence. In animal models of skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can promote bone formation and improve bone density. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to have off-target effects on other kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments, including its potent and selective inhibitory activity against FGFR tyrosine kinases, its well-characterized mechanism of action, and its availability as a small molecule inhibitor. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide also has some limitations, such as its off-target effects on other kinases, its potential toxicity, and the need for careful optimization of experimental conditions to achieve optimal results.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide and related compounds. These include:
1. Development of more potent and selective FGFR inhibitors with improved pharmacokinetic properties and reduced off-target effects.
2. Identification of biomarkers that can predict response to FGFR inhibitors and guide patient selection for clinical trials.
3. Investigation of the role of FGFR signaling in the regulation of immune cell function and the potential for FGFR inhibitors to modulate immune responses.
4. Exploration of combination therapies that can enhance the efficacy of FGFR inhibitors and overcome resistance mechanisms.
5. Evaluation of the therapeutic potential of FGFR inhibitors in other diseases, such as metabolic disorders and neurological disorders.
Synthesemethoden
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can be synthesized through a multistep process that involves the condensation of 5-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide with 3-morpholinopropylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to form the final product.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer and skeletal disorders. In cancer, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of cancer cells with aberrant FGFR signaling, including gastric cancer, lung cancer, breast cancer, and prostate cancer. In skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to promote bone formation and improve bone density in animal models of osteoporosis and osteogenesis imperfecta.
Eigenschaften
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN5O2/c14-2-5-19-12(11(15)10-17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHNWHJKNYWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2672381.png)
![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)
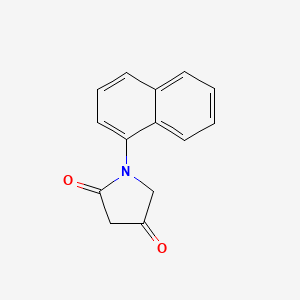
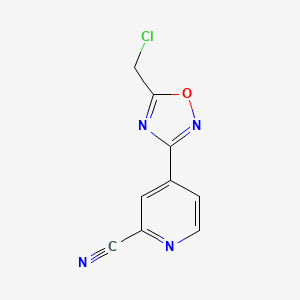
![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
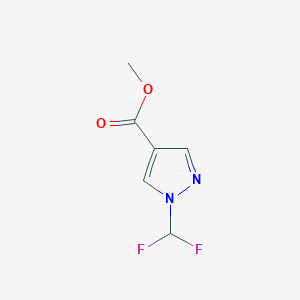
![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)
